molecular formula C11H18ClNO B1521897 [2-(2-Propoxyphenyl)ethyl]amine hydrochloride CAS No. 1201633-42-2

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride

Cat. No. B1521897
CAS RN: 1201633-42-2
M. Wt: 215.72 g/mol
InChI Key: WCBHRFYBYSHEQK-UHFFFAOYSA-N
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Description

“[2-(2-Propoxyphenyl)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1201633-42-2. It has a linear formula of C11H18ClNO . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(2-propoxyphenyl)ethanamine hydrochloride . The InChI code is 1S/C11H17NO.ClH/c1-2-9-13-11-6-4-3-5-10(11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H . The molecular weight of the compound is 215.72 .


Physical And Chemical Properties Analysis

“this compound” is a solid . The storage temperature is room temperature .

Scientific Research Applications

Epoxy Resin Beads as a Pharmaceutical Dosage Form

A study conducted by Khanna, Soliva, and Speiser (1969) explored the dissolution behavior of resins obtained by condensing an epoxy compound with various amines. These findings contribute to the understanding of how amine derivatives can influence the dissolution of resins in pharmaceutical applications, specifically in the development of novel drug delivery systems. The research suggested that the amine concentration and the pH of buffer solutions significantly affect resin dissolution, which is crucial for the controlled release of embedded drugs (Khanna, Soliva, & Speiser, 1969).

Amide Formation in Aqueous Media

Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media. This study is relevant for bioconjugation processes in pharmaceutical chemistry, showing how compounds like "[2-(2-Propoxyphenyl)ethyl]amine hydrochloride" could potentially engage in amide formation under specific conditions, thus affecting the stability and reactivity of pharmaceutical compounds (Nakajima & Ikada, 1995).

Chitosan Hydrogels for Drug Delivery

Karimi et al. (2018) designed and synthesized new pH- and thermo-responsive chitosan hydrogels cross-linked with an amine derivative for targeted drug delivery applications. These hydrogels demonstrate how the incorporation of amine compounds can enhance the material's responsiveness to environmental stimuli, which is critical for controlled drug release (Karimi et al., 2018).

Synthesis and Conformational Studies

Korošec et al. (2006) developed a synthetic route for a compound structurally related to "this compound", showcasing the potential for creating novel molecules with specific pharmacological properties. The study also highlighted the dynamic processes due to nitrogen inversion, which can significantly impact the compound's biological activity and stability (Korošec et al., 2006).

Environmental Sample Analysis

Bagheri, Babanezhad, and Khalilian (2008) utilized a novel amino-functionalized polymer for the solid-phase microextraction of chlorophenols from environmental samples. This application underscores the versatility of amine derivatives in analytical chemistry, particularly in environmental monitoring and pollutant analysis (Bagheri, Babanezhad, & Khalilian, 2008).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-propoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-2-9-13-11-6-4-3-5-10(11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBHRFYBYSHEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657971
Record name 2-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201633-42-2
Record name 2-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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